3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1574612-90-0
Cat. No.: VC11910618
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1574612-90-0](/images/structure/VC11910618.png)
Specification
CAS No. | 1574612-90-0 |
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Molecular Formula | C22H23N3O3 |
Molecular Weight | 377.4 g/mol |
IUPAC Name | 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Standard InChI | InChI=1S/C22H23N3O3/c1-16-6-5-9-18(14-16)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,23,28) |
Standard InChI Key | VXKLAEAPQSSKHQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system comprising a piperidine ring fused to a hydantoin moiety via a spiro junction at the fourth carbon. Substituents include a 3-methylbenzoyl group at the eighth position and a benzyl group at the third nitrogen (Figure 1). The systematic IUPAC name reflects this arrangement:
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3-Benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Key structural attributes include:
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Spirocyclic framework: Conformationally restricts the molecule, potentially enhancing receptor binding specificity .
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Aromatic substituents: The benzyl and 3-methylbenzoyl groups introduce hydrophobic and π-π stacking interactions, critical for target engagement .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of this compound is documented, methodologies for analogous spirocyclic triazaspirodecanes provide a template. Patent CN110818712A outlines a three-step synthesis for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, adaptable for introducing benzyl and 3-methylbenzoyl groups:
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Primary Reaction:
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Secondary Reaction:
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Intermediate Reaction:
Modifications for Target Compound:
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Replace 2-(ethylamino)acetaldehyde with 3-methylbenzoyl chloride during acylation to install the 3-methylbenzoyl group.
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Introduce benzyl via alkylation at the third nitrogen using benzyl bromide.
Optimization Challenges
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Steric hindrance: Bulky substituents may reduce reaction efficiency, necessitating elevated temperatures or catalysts .
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Purity control: Column chromatography or recrystallization (as in ) ensures >99% purity.
Table 1: Comparative Synthesis Parameters
Physicochemical Properties
Extrapolating from analog 3-benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione :
Table 2: Predicted Physicochemical Profile
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